molecular formula C20H15N3O3 B4402109 N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide

N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide

Cat. No.: B4402109
M. Wt: 345.4 g/mol
InChI Key: SBTGXIHHGAUPIO-UHFFFAOYSA-N
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Description

N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds that have both benzene and pyrazine rings. These structures are widely found in natural products and biologically active molecules, making them significant in medicinal chemistry, organic semiconductors, and fluorescent dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide typically involves the condensation of 2-nitroanilines with vicinal diols via transfer hydrogenative condensation. This method uses an iron-catalyzed one-pot synthesis approach, where the tricarbonyl (h4-cyclopentadienone) iron complex catalyzes the oxidation of alcohols and the reduction of nitroarenes. The corresponding carbonyl and 1,2-diaminobenzene intermediates are generated in situ .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and materials science.

Scientific Research Applications

N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline moiety allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its structure suggests significant potential in modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Quinacillin
  • Sulfaquinoxaline
  • Clofazimine
  • Echinomycin

Uniqueness

N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide stands out due to its unique combination of a quinoxaline moiety with a furamide group. This combination enhances its potential biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(2-methoxy-5-quinoxalin-2-ylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-18-9-8-13(11-16(18)23-20(24)19-7-4-10-26-19)17-12-21-14-5-2-3-6-15(14)22-17/h2-12H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTGXIHHGAUPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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